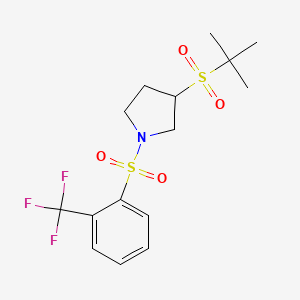

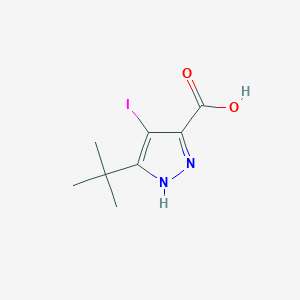

![molecular formula C21H16BrN5O3S2 B2518149 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-34-4](/img/structure/B2518149.png)

3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is a structurally complex molecule that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as kinase inhibitors and serotonin receptor antagonists, indicating a possible pharmacological interest in this class of molecules for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be accelerated by microwave irradiation. For instance, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were prepared using a microwave-accelerated synthesis from precursors such as 3-amino-6-methoxybenzothiophene-2-carbonitrile after condensation with various anilines . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving key steps such as condensation reactions and the use of intermediates like N'-(2-cyanaryl)-N,N-dimethylformimidamide.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups and a heterocyclic core, which is characteristic of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold. This core is known to interact with biological targets such as protein kinases and serotonin receptors . The presence of a sulfonyl group and a 4-methoxybenzyl moiety suggests potential sites for further chemical modification, which could modulate the compound's biological activity and selectivity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl group could potentially be involved in sulfonylation reactions, while the amine might participate in amide bond formation or act as a nucleophile in substitution reactions. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution, allowing for further derivatization of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, analogues within this chemical class typically exhibit properties that are conducive to biological activity. These properties include solubility in organic solvents, which is important for their interaction with biological targets, and the ability to form stable compounds that can be characterized by techniques such as NMR, IR, and mass spectroscopy . The presence of aromatic systems and heteroatoms within the molecule suggests it may have significant electronic and steric characteristics that influence its binding to receptors or enzymes.

Scientific Research Applications

Synthesis and Biological Study

Compounds within the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their binding affinity and inhibition of cellular responses to serotonin, specifically as potent and selective serotonin 5-HT6 receptor antagonists. The research highlights the potential of these compounds in modulating serotonin receptors, which could be crucial for developing new therapeutics for neurological disorders (Ivachtchenko et al., 2010).

Antimicrobial and Antitumor Activities

Further studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit antimicrobial activities, indicating their potential as new agents in fighting bacterial infections. For instance, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones with various primary amines have shown good to moderate activities against test microorganisms, suggesting a broad spectrum of antimicrobial properties (Bektaş et al., 2007).

Moreover, some fused pyrimidine derivatives have been evaluated as potent Aurora-A kinase inhibitors, displaying cytotoxic activity against colon tumor cell lines. This highlights their potential application in cancer research, providing insights into the development of new anticancer drugs (Shaaban et al., 2011).

properties

IUPAC Name |

10-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5O3S2/c1-30-15-6-2-13(3-7-15)12-23-19-18-17(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDXJQZUPZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)